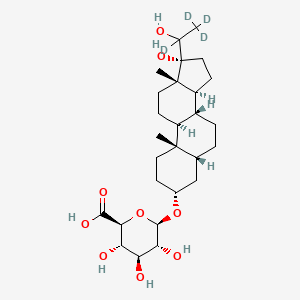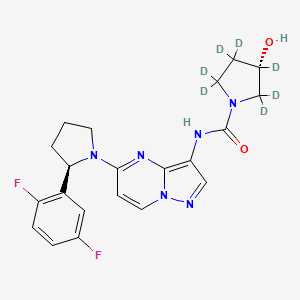
Larotrectinib-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Larotrectinib-d7 is a deuterated form of Larotrectinib, a highly selective inhibitor of tropomyosin receptor kinase. This compound is used primarily in the treatment of cancers that harbor neurotrophic receptor tyrosine kinase gene fusions. This compound is a small molecule that is orally administered and has shown significant efficacy in treating various solid tumors with these gene fusions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Larotrectinib-d7 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of Larotrectinib.
Introduction of deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Larotrectinib-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include halogens or other nucleophiles under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives .
Applications De Recherche Scientifique
Larotrectinib-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Used in biological studies to understand the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Used in clinical research to develop new treatments for cancers with neurotrophic receptor tyrosine kinase gene fusions.
Industry: Used in the pharmaceutical industry to develop and produce deuterated drugs with improved efficacy and safety profiles
Mécanisme D'action
Larotrectinib-d7 exerts its effects by inhibiting the activity of tropomyosin receptor kinase proteins. These proteins are involved in the growth and survival of cancer cells. By binding to these proteins, this compound prevents their activation, leading to the inhibition of cancer cell growth and the induction of apoptosis. The molecular targets include tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, and the pathways involved include the downstream signaling pathways that promote cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entrectinib: Another tropomyosin receptor kinase inhibitor used in the treatment of cancers with neurotrophic receptor tyrosine kinase gene fusions.
Selitrectinib: A second-generation tropomyosin receptor kinase inhibitor designed to overcome resistance to first-generation inhibitors
Uniqueness of Larotrectinib-d7
This compound is unique due to its deuterated nature, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The presence of deuterium atoms can lead to a slower metabolic rate, resulting in a longer half-life and potentially improved efficacy and safety profiles .
Propriétés
Formule moléculaire |
C21H22F2N6O2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(4S)-2,2,3,3,4,5,5-heptadeuterio-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1/i5D2,8D2,12D2,14D |
Clé InChI |
NYNZQNWKBKUAII-PYTPNHQQSA-N |
SMILES isomérique |
[2H][C@@]1(C(C(N(C1([2H])[2H])C(=O)NC2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F)([2H])[2H])([2H])[2H])O |
SMILES canonique |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







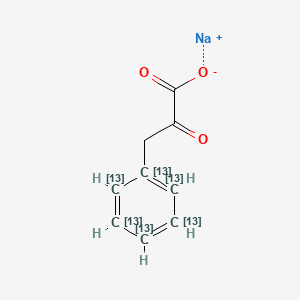

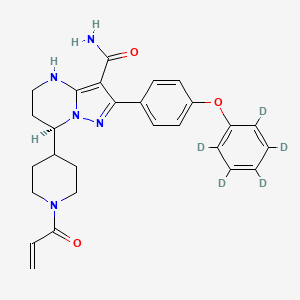
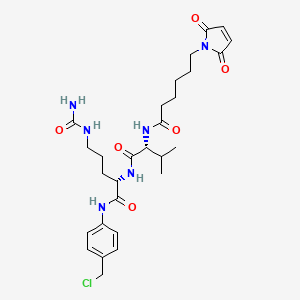
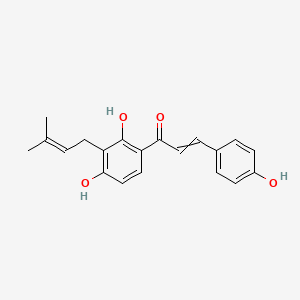
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


